Adenosine, 2'-deoxy-2-fluoro-
Overview
Description
Adenosine, 2’-deoxy-2-fluoro- is a modified nucleoside analog where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 2’-deoxy-2-fluoro- typically involves the fluorination of a suitable precursor. One common method includes the direct fluorination of 2’-deoxyadenosine using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of Adenosine, 2’-deoxy-2-fluoro- often employs continuous flow synthesis techniques to enhance yield and purity. This method involves the use of automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Adenosine, 2’-deoxy-2-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include various fluorinated nucleoside analogs, which have significant biological activity .
Scientific Research Applications
Adenosine, 2’-deoxy-2-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleic acids.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of diagnostic reagents and therapeutic agents.
Mechanism of Action
The mechanism of action of Adenosine, 2’-deoxy-2-fluoro- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. It targets enzymes like RNA-dependent RNA polymerase, inhibiting viral replication by acting as a chain terminator .
Comparison with Similar Compounds
Adenosine, 2’-deoxy-2-fluoro- is compared with other nucleoside analogs such as:
2’-deoxy-2’-fluoro-β-D-arabinofuranosyl adenine (FANA-A): Similar in structure but with different sugar moiety, showing potent antitrypanosomal activity.
2’-C-methyladenosine: Another analog with a methyl group at the 2’ position, used in antiviral therapies.
The uniqueness of Adenosine, 2’-deoxy-2-fluoro- lies in its enhanced stability and broad-spectrum antiviral activity, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPYUXAXLRFWQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944281 | |
Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21679-13-0, 21679-12-9 | |
Record name | NSC123799 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adenosine, 2'-deoxy-2-fluoro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114093 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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